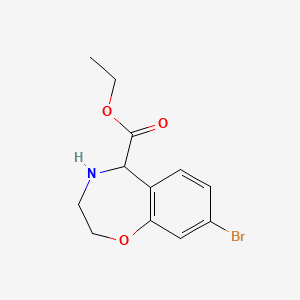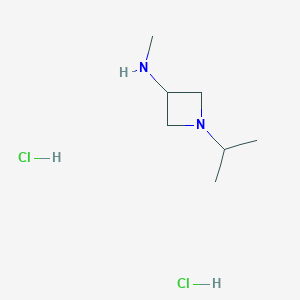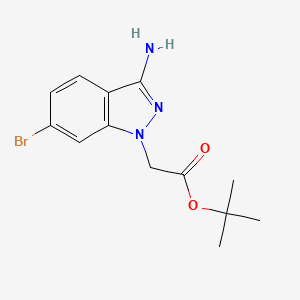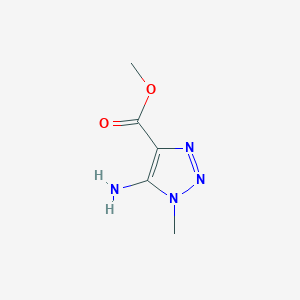![molecular formula C7H14ClNO3 B13509054 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring both amino and oxolane groups, makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and oxolane derivatives.
Formation of Intermediate Compounds: Through a series of reactions, including esterification and amidation, intermediate compounds are formed.
Cyclization: The intermediate compounds undergo cyclization to form the oxolane ring.
Final Conversion: The final step involves the conversion of the intermediate into this compound through hydrochloride addition.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and metabolic conditions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
- (2R,3S)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2S,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2R,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
Uniqueness
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form stable complexes with molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChIキー |
ISXQMVZLBLXIDJ-KGZKBUQUSA-N |
異性体SMILES |
C1C[C@@H](OC1)C[C@H](C(=O)O)N.Cl |
正規SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


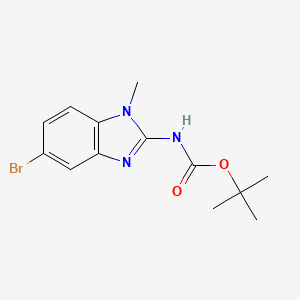

![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B13508992.png)
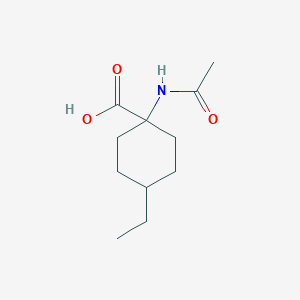
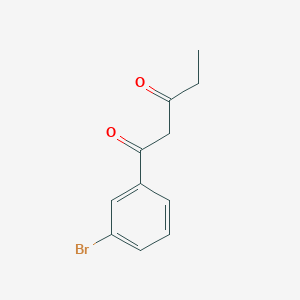
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)
![[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride](/img/structure/B13509022.png)

